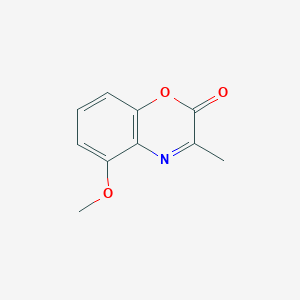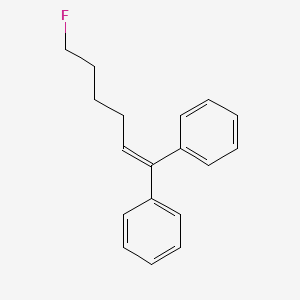
Benzene, 1,1'-(6-fluoro-1-hexenylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- is an organic compound characterized by the presence of a benzene ring substituted with a 6-fluoro-1-hexenylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- typically involves the reaction of benzene derivatives with fluoroalkenes under specific conditions. One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated benzene derivative in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced mechanochemical processes to enhance efficiency and reduce solvent use . Mechanochemistry, which involves reactions triggered by mechanical forces such as ball milling, is gaining popularity as a green chemistry approach for the synthesis of various organic compounds .
化学反応の分析
Types of Reactions
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Nucleophilic aromatic substitution is a common reaction, where the fluoro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoroalkylbenzenes.
科学的研究の応用
Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form a cationic intermediate, which then loses a proton to regenerate the aromatic system .
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,3-butadienylidene)bis-: Similar in structure but lacks the fluoro group.
1,4-Bis(phenylethynyl)benzene: Contains ethynyl groups instead of fluoroalkyl groups.
Uniqueness
The presence of the fluoro group in Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
特性
CAS番号 |
548459-52-5 |
|---|---|
分子式 |
C18H19F |
分子量 |
254.3 g/mol |
IUPAC名 |
(6-fluoro-1-phenylhex-1-enyl)benzene |
InChI |
InChI=1S/C18H19F/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-14H,3,8-9,15H2 |
InChIキー |
QRKWWOWKZYQURP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CCCCCF)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


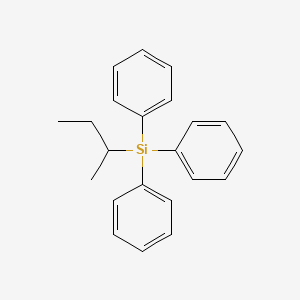
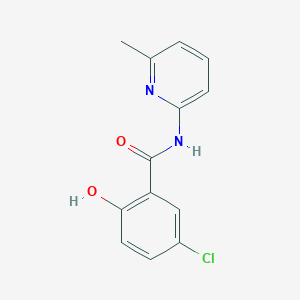
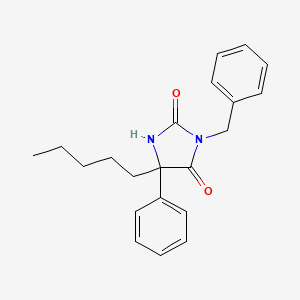
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
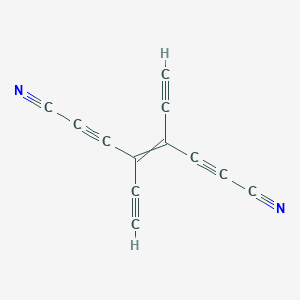
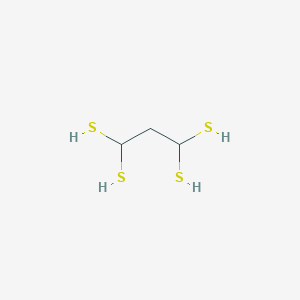
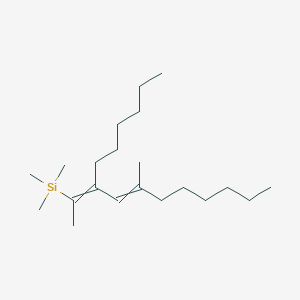
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
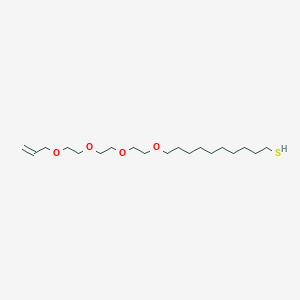
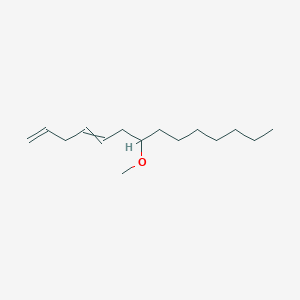
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
